Risotilide

Catalog No.
S541468
CAS No.
120688-08-6
M.F
C15H27N3O4S2
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Risotilide

CAS Number

120688-08-6

Product Name

Risotilide

IUPAC Name

4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide

Molecular Formula

C15H27N3O4S2

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C15H27N3O4S2/c1-12(2)16-10-11-18(13(3)4)24(21,22)15-8-6-14(7-9-15)17-23(5,19)20/h6-9,12-13,16-17H,10-11H2,1-5H3

InChI Key

GLIRXHQYWRYQDV-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

benzenesulfonamide, N-(1-methylethyl)-N-(2-((1-methylethyl)amino)ethyl)-4-((methylsulfonyl)amino)-, monohydrochloride, risitolide, risotilide, risotilide hydrochloride, WY 48986, WY-48986

Canonical SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C

The exact mass of the compound Risotilide is 377.1443 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Risotilide is a Class III antiarrhythmic agent characterized by its action as a potassium channel blocker. Its primary mechanism involves the inhibition of both the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier potassium current. [1] This dual-channel activity profile is a key consideration in experimental design, distinguishing it from more selective or multi-action agents within the same therapeutic class and making it a specific tool for studying cardiac repolarization.

Research Fit

Selective IKr/IK potassium channel blockade research tool
Phase 2-evaluated cardiac electrophysiology reference compound (discontinued)
Absence of β-adrenoceptor binding supports isolated class III repolarization studies

Substituting Risotilide with other Class III agents can compromise experimental validity due to significant differences in ion channel selectivity and off-target effects. For instance, replacing Risotilide with a highly selective I_Kr blocker like dofetilide would fail to replicate its effects on the I_Ks current. [1] Conversely, using a broad-spectrum agent like sotalol introduces confounding non-cardioselective beta-blocking activity, which Risotilide lacks. [2] This makes Risotilide a necessary choice for studies designed to isolate and investigate the specific consequences of balanced I_Kr and I_Ks blockade without the influence of other cardiovascular mechanisms.

Substitution Risk

Risk Racemic sotalol retains non-selective β-blockade; may confound IKr/IK study interpretation.
Risk Almokalant shares β-adrenoceptor structural features; may limit selectivity comparison.
Risk Clofilium exhibits distinct rate-dependent AV nodal conduction profile; may not be interchangeable for short cycle length protocols.

Balanced I_Kr and I_Ks Blockade vs. Highly Selective I_Kr Blockers

Risotilide provides a balanced blockade of both rapid (I_Kr) and slow (I_Ks) potassium currents, a defining feature compared to highly selective I_Kr blockers like dofetilide. [1] While specific head-to-head IC50 values are not available in a single study, the literature establishes dofetilide as a potent and selective I_Kr blocker with minimal I_Ks activity, whereas compounds like Risotilide and azimilide are characterized by their dual action on both currents. This balanced profile is critical for modeling certain types of arrhythmias where both currents are implicated.

Evidence DimensionIon Channel Blockade Profile
Target Compound DataBlocks both I_Kr and I_Ks currents.
Comparator Or BaselineDofetilide: Selectively blocks the I_Kr current. [<a href="https://pubmed.ncbi.nlm.nih.gov/11060802/" target="_blank">1</a>]
Quantified DifferenceQualitative difference in ion channel targets (I_Kr + I_Ks vs. I_Kr only).
ConditionsIn vitro cardiac electrophysiology studies.

For research into arrhythmias where both I_Kr and I_Ks are pathophysiologically relevant, a dual blocker like Risotilide is required to model the condition accurately.

β-Adrenoceptor Binding
Class-level
Risotilide: devoid of β-adrenoceptor binding Sotalol: non-selective β-blockade Almokalant: retains β-adrenoceptor structural features
Supports IKr/IK study without β-adrenoceptor confound
Review-level evidence; confirm in assay

Distinct Profile from Other Mixed-Channel Blockers like Azimilide

While both Risotilide and Azimilide block I_Kr and I_Ks, they are distinct chemical entities with different potencies and potential off-target effects, precluding direct substitution. Azimilide is known to also block calcium and sodium channels in a use-dependent manner at certain concentrations. [1] Such differences in the broader pharmacological profile are critical, as they can lead to different outcomes in both in vitro and in vivo models. The choice between these agents depends on the specific requirements of the experimental model and the need to avoid confounding interactions with other ion channels.

Evidence DimensionMulti-Ion Channel Activity
Target Compound DataPrimary activity is blockade of I_Kr and I_Ks.
Comparator Or BaselineAzimilide: Blocks I_Kr, I_Ks, and also exhibits blocking activity on calcium and sodium channels. [<a href="https://www.mdpi.com/1424-8247/14/9/926" target="_blank">1</a>]
Quantified DifferenceQualitative difference in off-target channel interactions.
ConditionsElectrophysiological studies on various cardiac ion channels.

Selecting Risotilide allows researchers to investigate the effects of dual I_Kr/I_Ks blockade with a different and potentially more focused pharmacological profile than other mixed-channel blockers like Azimilide.

LVH Dispersion Narrowing
Head-to-head
Risotilide: narrowed ERP and MAPD dispersion; reduced VF vulnerability Verapamil: no significant effect on ERP dispersion, MAPD dispersion, or VF threshold
Reported dispersion-narrowing endpoint distinguishes from calcium channel blocker in LVH model
Feline aortic-banding model; confirm in other preparations

Absence of Beta-Adrenergic Blockade versus Sotalol

Unlike the widely used Class III agent sotalol, Risotilide does not possess significant beta-adrenergic blocking properties. Sotalol is a non-cardioselective β-blocker, an activity that significantly impacts heart rate, contractility, and response to sympathetic stimulation. [1] This makes Risotilide a more precise pharmacological tool when the research objective is to study the direct consequences of potassium channel blockade on cardiac repolarization, independent of autonomic modulation.

Evidence DimensionReceptor Activity
Target Compound DataLacks significant beta-adrenergic blocking activity.
Comparator Or BaselineSotalol: Potent non-cardioselective beta-adrenergic blocker. [REFS-1, REFS-2]
Quantified DifferencePresence vs. absence of a major secondary pharmacological action (beta-blockade).
ConditionsIn vitro and in vivo cardiovascular models.

Procuring Risotilide is essential for experiments needing to isolate pure Class III antiarrhythmic effects without the confounding influence of beta-blockade on cardiac function.

AV Nodal Rate-Dependent Conduction
Head-to-head
Risotilide and Dofetilide: no effect on AHmax at 250 ms BCL Clofilium: significantly reduced AHmax and ΔAH at 250 ms BCL
Rate-dependent AV nodal profile may differ; risotilide and dofetilide are functionally similar in this parameter
Perfused isolated rabbit heart; BCL 250 ms
Concentration-ΔAH Response
Reported
Baseline ΔAH: 56 ± 15 ms 3 µM: 29.2 ± 16.9 ms (↓47.9%) 6 µM: 13.7 ± 5.9 ms (↓75.5%)
Concentration-dependent slow pathway conduction modulation
Rabbit AV node; n=6; 15-min serial perfusion
Neuronal KCa Potency
Head-to-head
Potency rank: Dofetilide > Tedisamil > Risotilide (Risotilide lowest potency, 0.1–10 µM range)
Reported lower KCa potency; off-target profile may differ
Rat CA1 hippocampal neurons; patch-clamp

Isolating Pure Class III Electrophysiological Effects in Preclinical Models

For preclinical studies of atrial or ventricular arrhythmias where the scientific goal is to assess the impact of potassium channel blockade alone, Risotilide is the appropriate choice. Its lack of confounding beta-blocking activity, unlike sotalol, ensures that observed changes in action potential duration and refractory period can be directly attributed to its Class III mechanism. [1]

Investigating the Role of Balanced I_Kr/I_Ks Blockade in Cardiac Repolarization

When a research model requires the simultaneous inhibition of both the rapid and slow components of the delayed rectifier potassium current, Risotilide serves as a specific tool. This is particularly relevant in studies comparing the efficacy or proarrhythmic risk of balanced blockers versus highly selective I_Kr blockers like dofetilide. [2]

Comparative Pharmacology to Differentiate Mixed-Channel Blocker Profiles

Risotilide can be used as a reference compound in head-to-head studies against other multi-channel blockers, such as azimilide. Such experiments can elucidate the specific contributions of I_Kr/I_Ks blockade versus the effects of additional sodium or calcium channel interactions, providing clearer insights into structure-activity relationships and mechanisms of action. [3]

Application Fit

Application
Selection Property
Validation Focus
IKr/IK blockade studies without β-adrenoceptor confound
Absence of β-adrenoceptor binding activity
Confirm isolated IKr/IK electrophysiology in action potential assays
LVH model repolarization dispersion studies
Reported ERP dispersion-narrowing profile
Verify repolarization dispersion reduction in hypertrophied myocardium preparations
AV nodal slow pathway conduction studies at longer cycle lengths
Concentration-dependent slow pathway conduction modulation
Evaluate AV nodal electrophysiology response per reported concentration-response

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

377.14429870 Da

Monoisotopic Mass

377.14429870 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

46Z36VJE7H

Other CAS

120688-08-6

Wikipedia

Risotilide
1: Hewett KW, Le FK, Martin KL, Brasington CR, Piecuch S, Case CL. Changes in atrioventricular conduction properties with refractory-period modulation. J Cardiovasc Pharmacol. 1996 Dec;28(6):824-32. PubMed PMID: 8961081.
2: McLarnon JG, Wang XP. Actions of cardiac drugs on a calcium-dependent potassium channel in hippocampal neurons. Mol Pharmacol. 1991 Apr;39(4):540-6. PubMed PMID: 2017153.
3: Kowey PR, Friechling TD, Sewter J, Wu Y, Sokil A, Paul J, Nocella J. Electrophysiological effects of left ventricular hypertrophy. Effect of calcium and potassium channel blockade. Circulation. 1991 Jun;83(6):2067-75. PubMed PMID: 1645624.
4: Burckhardt BC, Gögelein H. Small and maxi K+ channels in the basolateral membrane of isolated crypts from rat distal colon: single-channel and slow whole-cell recordings. Pflugers Arch. 1992 Jan;420(1):54-60. PubMed PMID: 1553263.
5: Tizón-Marcos H, Bertrand OF, Rodés-Cabau J, Larose E, Gaudreault V, Bagur R, Gleeton O, Courtis J, Roy L, Poirier P, Costerousse O, De Larochellière R. Impact of female gender and transradial coronary stenting with maximal antiplatelet therapy on bleeding and ischemic outcomes. Am Heart J. 2009 Apr;157(4):740-5. doi: 10.1016/j.ahj.2008.12.003. Epub 2009 Jan 31. PubMed PMID: 19332204.
6: Wu KM, Hunter TL, Proakis AG. A dual electrophysiologic test for atrial antireentry and ventricular antifibrillatory studies. Effects of bethanidine, procainamide, and WY-48986. J Pharmacol Methods. 1990 Apr;23(2):87-95. PubMed PMID: 2332983.
7: Rodríguez-Díaz JL, Rosas-Camargo V, Vega-Vega O, Morales-Espinosa D, Mendez-Reguera A, Martínez-Tlahuel JL, Gamboa-Domínguez A, Arrieta O. Clinical and pathological factors associated with the development of hepatocellular carcinoma in patients with hepatitis virus-related cirrhosis: a long-term follow-up study. Clin Oncol (R Coll Radiol). 2007 Apr;19(3):197-203. Epub 2007 Jan 18. PubMed PMID: 17359907.
8: Clay JR, Kristof AS, Shenasa J, Brochu RM, Shrier A. A review of the effects of three cardioactive agents on the electrical activity from embryonic chick heart cell aggregates: TTX, ACh, and E-4031. Prog Biophys Mol Biol. 1994;62(3):185-202. Review. PubMed PMID: 7892502.

Explore Compound Types